1-(2-Methoxyphenyl)cyclopentanamine
CAS No.:
Cat. No.: VC15753553
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H17NO |
---|---|
Molecular Weight | 191.27 g/mol |
IUPAC Name | 1-(2-methoxyphenyl)cyclopentan-1-amine |
Standard InChI | InChI=1S/C12H17NO/c1-14-11-7-3-2-6-10(11)12(13)8-4-5-9-12/h2-3,6-7H,4-5,8-9,13H2,1H3 |
Standard InChI Key | KAIKVNKYTASUIO-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=CC=C1C2(CCCC2)N |
Introduction
1-(2-Methoxyphenyl)cyclopentanamine is a chemical compound belonging to the class of organic amines, specifically cyclic amines due to the presence of a cyclopentane ring. This compound has garnered significant interest in medicinal chemistry and pharmacology due to its potential biological activities and therapeutic properties.
Synthesis of 1-(2-Methoxyphenyl)cyclopentanamine
The synthesis of 1-(2-Methoxyphenyl)cyclopentanamine can be achieved through several methods, typically involving the reaction of appropriate starting materials under controlled conditions. Common synthetic routes include reduction steps using reagents like lithium aluminum hydride and cyclization reactions facilitated by various catalysts. The choice of temperature and solvent is crucial for optimizing yield and purity.
Synthetic Methods
Synthetic Method | Reagents | Conditions |
---|---|---|
Reduction | Lithium aluminum hydride | Low temperature, inert atmosphere |
Cyclization | Catalysts (e.g., palladium) | High temperature, specific solvents |
Potential Biological Activities
1-(2-Methoxyphenyl)cyclopentanamine is hypothesized to interact with neurotransmitter systems, particularly those related to serotonin and norepinephrine. These interactions may influence mood regulation and pain perception, suggesting potential applications in treating central nervous system disorders such as depression or anxiety.
Mechanism of Action
While the exact mechanism of action is not fully elucidated, compounds with similar structures have shown varying degrees of affinity for neurotransmitter receptors. This suggests that 1-(2-Methoxyphenyl)cyclopentanamine may possess similar pharmacological properties.
Research Findings and Applications
Research into the biological activity of 1-(2-Methoxyphenyl)cyclopentanamine could lead to advancements in treatments for neurological disorders. The compound serves as a lead for developing new therapeutic agents targeting these conditions.
Potential Therapeutic Uses
Potential Use | Description |
---|---|
Central Nervous System Disorders | Treatment of depression, anxiety, or other mood-related disorders |
Pain Management | Potential analgesic properties due to interactions with neurotransmitter systems |
Future Directions
-
Pharmacological Studies: In-depth investigations into the compound's interactions with neurotransmitter systems.
-
Clinical Trials: Potential progression to clinical trials for evaluating efficacy and safety in humans.
-
Derivative Development: Exploration of derivatives with enhanced therapeutic properties.
References:
- EvitaChem: 1-(2-Methoxyphenyl)cyclopentanamine (EVT-11863285)
- AKSci: 1-(2-Methoxyphenyl)cyclopentanamine (CAS Number: 1011365-73-3)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume